2-Bromo-6-(difluoromethyl)pyridine
Overview
Description
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of fluorinated building blocks , which are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique properties such as high stability, lipophilicity, and bioavailability .
Mode of Action
As a fluorinated building block, it is likely involved in the formation of carbon-fluorine bonds, which are the strongest single bonds in organic chemistry and are often used to modify the physical, chemical, or biological properties of molecules .
Pharmacokinetics
It is known that fluorinated compounds generally exhibit high bioavailability and stability, which can enhance their pharmacokinetic properties .
Result of Action
As a fluorinated building block, it is likely used to modify the properties of other molecules, potentially enhancing their stability, bioavailability, or biological activity .
Action Environment
The action of 2-Bromo-6-(difluoromethyl)pyridine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the presence of other chemical entities in the environment could potentially interact with this compound and affect its action .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(difluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules and ligands for transition metals. The presence of bromine and difluoromethyl groups in the pyridine ring influences the reactivity and electronic properties of the molecule, making it a versatile intermediate in organic synthesis
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its influence on cell function, including cell signaling pathways, gene expression, and cellular metabolism, is an area of active research. The compound’s unique chemical structure suggests potential interactions with cellular components that could impact these processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The presence of bromine and difluoromethyl groups in the pyridine ring can influence the reactivity and electronic properties of the molecule, potentially leading to enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time are critical factors. The compound’s stability at different temperatures and conditions, as well as its long-term effects on cellular function observed in in vitro or in vivo studies, are important considerations. The compound is known to be stable under standard storage conditions, but detailed studies on its temporal effects are needed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, with potential toxic or adverse effects at high doses. Understanding the dosage-dependent effects is crucial for determining safe and effective usage in biochemical applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization and the resulting effects on its activity or function is essential for elucidating its biochemical roles .
Preparation Methods
The synthesis of 2-Bromo-6-(difluoromethyl)pyridine typically involves the bromination of pyridine derivatives. One common method includes the use of diethylaminosulfur trifluoride as a reagent. For instance, 6-bromo-pyridine-2-carbaldehyde can be reacted with diethylaminosulfur trifluoride in dichloromethane at 0°C, followed by warming to room temperature overnight
Chemical Reactions Analysis
2-Bromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced through nucleophilic substitution reactions, often involving reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in carbon-carbon coupling reactions, which are fundamental in organic synthesis.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.
Scientific Research Applications
2-Bromo-6-(difluoromethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-(difluoromethyl)pyridine can be compared with other similar compounds, such as:
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
These compounds share similar structural features but differ in the position of the bromine and difluoromethyl groups on the pyridine ring. This positional variation can significantly affect their reactivity and applications, highlighting the uniqueness of this compound in specific synthetic and research contexts.
Properties
IUPAC Name |
2-bromo-6-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBGDNNRDRISQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435653 | |
Record name | 2-bromo-6-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-91-8 | |
Record name | 2-bromo-6-(difluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 872365-91-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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